3,5-dinitro-N-(4-sulfamoylphenyl)benzamide
Overview
Description
3,5-dinitro-N-(4-sulfamoylphenyl)benzamide: is an organic compound with the molecular formula C13H10N4O7S. It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a sulfonamide group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide typically involves the nitration of N-(4-sulfamoylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and amine.
Scientific Research Applications
Chemistry: 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The presence of both nitro and sulfonamide groups can enhance the biological activity of these derivatives .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for designing new materials .
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide and its derivatives often involves the interaction with biological targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .
Comparison with Similar Compounds
- 3,5-dinitro-N-(4-aminophenyl)benzamide
- 3,5-dinitro-N-(4-methylphenyl)benzamide
- 3,5-dinitro-N-(4-chlorophenyl)benzamide
Comparison: 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., amino, methyl, chloro), the sulfonamide group can enhance water solubility and biological activity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,5-dinitro-N-(4-sulfamoylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7S/c14-25(23,24)12-3-1-9(2-4-12)15-13(18)8-5-10(16(19)20)7-11(6-8)17(21)22/h1-7H,(H,15,18)(H2,14,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUVQZRHQQHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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